Fmoc-(fmochmb)val-OH
Overview
Description
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is a derivative of L-valine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound has a molecular weight of 697.77 g/mol and is often used in solid-phase peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-(fmochmb)val-OH is primarily used in the field of peptide synthesis . Its main targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .
Mode of Action
This compound acts as a protective group for amide bonds in peptides during solid-phase peptide synthesis (SPPS) . It interacts with the amide bonds and forms a protective layer around them, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amide bonds, it ensures the correct formation of peptides and prevents the aggregation of “difficult” peptides . This leads to the production of peptides with increased purity .
Result of Action
The result of this compound’s action is the production of high-purity peptides . It has been shown to inhibit the aggregation of “difficult” peptides, leading to products of increased purity . Furthermore, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the efficiency of this compound can be compared with other compounds like pseudoprolines in preventing aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:
Protection of the Amino Group: The amino group of L-valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the 2-Fmoc-oxy-4-methoxybenzyl Group: This step involves the reaction of the protected L-valine with 2-Fmoc-oxy-4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with high purity and reduced aggregation .
Scientific Research Applications
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is used extensively in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme functions.
Medicine: It is used in the development of peptide-based drugs.
Industry: The compound is used in the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-valine: Similar in structure but lacks the 2-Fmoc-oxy-4-methoxybenzyl group.
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine: Similar in structure but with a leucine residue instead of valine.
Uniqueness
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is unique due to its ability to inhibit peptide aggregation and improve the solubility of protected peptide fragments . This makes it particularly useful in the synthesis of difficult peptides .
Biological Activity
Introduction
Fmoc-(fmochmb)val-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-valine, is a protected amino acid that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its effects on biological systems, and relevant research findings.
- Molecular Formula : C₁₄H₁₉NO₈
- Molecular Weight : 697.8 g/mol
- CAS Number : 148515-86-0
This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the synthesis process.
Peptide Synthesis Applications
This compound is primarily utilized in the synthesis of complex peptides. Its unique structure aids in enhancing the solubility of difficult-to-synthesize peptides, particularly those prone to aggregation. The Hmb (hydroxymethylbenzyl) protection has been shown to inhibit aggregation, leading to higher purity products . This characteristic is particularly beneficial when synthesizing hydrophobic or transmembrane peptides.
Case Studies and Research Findings
-
Inhibition of Aggregation :
- Research indicates that the incorporation of this compound in peptide sequences significantly reduces aggregation tendencies. This was demonstrated in studies where peptides synthesized with this derivative exhibited improved solubility and stability compared to those synthesized with standard amino acids .
-
Biocompatibility and Antimicrobial Activity :
- A study highlighted the biocompatibility of Fmoc-derived peptides, suggesting potential applications in biomedical fields. The antibacterial properties of Fmoc-Lys-Fmoc derivatives against gram-positive and gram-negative bacteria were noted, indicating that similar derivatives may exhibit beneficial biological activities .
- Self-Assembly and Hydrogel Formation :
Comparative Analysis of Biological Activity
Property | This compound | Other Fmoc Amino Acids |
---|---|---|
Aggregation Inhibition | High | Variable |
Solubility | Enhanced | Standard |
Antimicrobial Activity | Potential | Varies |
Self-Assembly Capability | Yes | Limited |
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H39NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106661 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-86-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.